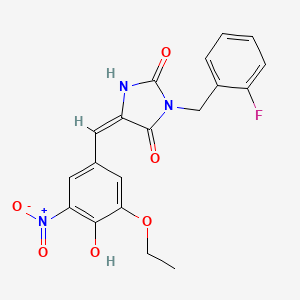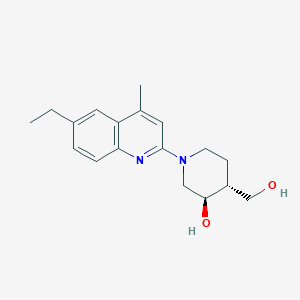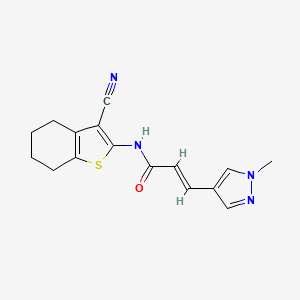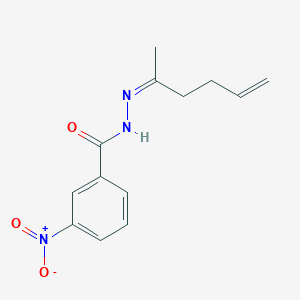![molecular formula C22H16N2O2S2 B5483163 2-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(2-thienylmethoxy)phenyl]acrylonitrile](/img/structure/B5483163.png)
2-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(2-thienylmethoxy)phenyl]acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(2-thienylmethoxy)phenyl]acrylonitrile is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.
作用機序
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(2-thienylmethoxy)phenyl]acrylonitrile involves the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of genes that are involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(2-thienylmethoxy)phenyl]acrylonitrile has been found to exhibit various biochemical and physiological effects. The compound has been found to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). It has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
実験室実験の利点と制限
The advantages of using 2-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(2-thienylmethoxy)phenyl]acrylonitrile in lab experiments include its ability to inhibit the activity of enzymes and signaling pathways that are involved in inflammation and cancer. The compound is also relatively easy to synthesize and has been found to exhibit low toxicity. However, the limitations of using the compound in lab experiments include its limited solubility in aqueous solutions and its potential to exhibit non-specific effects.
将来の方向性
There are several future directions for the study of 2-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(2-thienylmethoxy)phenyl]acrylonitrile. One direction involves the development of more efficient synthesis methods that can yield higher yields of the compound. Another direction involves the study of the compound's potential use in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, the compound could be studied for its potential use as a diagnostic tool for detecting inflammation and cancer. Finally, the compound could be studied for its potential use in the development of new drugs that target inflammation and cancer.
合成法
The synthesis of 2-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(2-thienylmethoxy)phenyl]acrylonitrile has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-aminobenzothiazole with 3-methoxy-4-(2-thienylmethoxy)benzaldehyde in the presence of acetic acid and acetic anhydride. The resulting product is then reacted with acrylonitrile to yield the desired compound.
科学的研究の応用
2-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(2-thienylmethoxy)phenyl]acrylonitrile has been studied for its potential applications in scientific research. The compound has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2S2/c1-25-20-12-15(8-9-19(20)26-14-17-5-4-10-27-17)11-16(13-23)22-24-18-6-2-3-7-21(18)28-22/h2-12H,14H2,1H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMQDAYZRDMFSJ-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3S2)OCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2)OCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7,7-dimethyl-4-oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B5483081.png)
![methyl {[4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5483089.png)
![(4-fluorobenzyl)[(5-phenyl-2-furyl)methyl]amine hydrochloride](/img/structure/B5483096.png)
![7-butyl-8-[(2,6-dimethyl-4-morpholinyl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5483102.png)
![({4-[(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)carbonyl]morpholin-2-yl}methyl)amine](/img/structure/B5483109.png)

![(4R)-4-(4-{[(2,4-dichlorobenzoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5483119.png)



![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5483140.png)

![4'-(2-carboxyethyl)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5483155.png)
